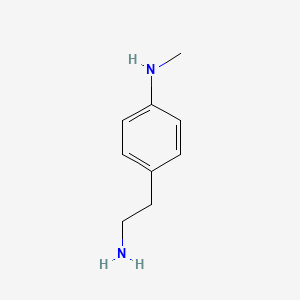

4-(2-aminoethyl)-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-aminoethyl)-N-methylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted with a methyl group and an ethylamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(2-aminoethyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 4-(2-nitroethyl)aniline using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group, followed by methylation using methyl iodide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalysts can enhance the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-aminoethyl)-N-methylaniline undergoes various chemical reactions, including:

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various amines and reduced forms.

Substitution: Nitrated, sulfonated, and halogenated derivatives.

Aplicaciones Científicas De Investigación

Drug Development

One of the most promising applications of 4-(2-aminoethyl)-N-methylaniline lies in drug development. The compound's ability to form hydrogen bonds due to its amino groups allows for significant interactions with biological molecules, such as proteins and nucleic acids. This characteristic is crucial for the design of new pharmaceuticals targeting specific biological pathways. Research has indicated that modifications involving this compound can enhance the efficacy and selectivity of drug candidates, particularly in targeting enzymes or receptors involved in various diseases .

Bioconjugation Techniques

This compound can be utilized in bioconjugation techniques, where it serves as a reactive handle for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the fields of diagnostics and therapeutic agents, where precise targeting is essential. The compound's reactivity enables site-specific modifications on proteins or peptides, enhancing their functionality and stability.

Material Science

In material science, this compound is studied for its potential use in creating advanced polymers and composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Additionally, it may serve as a precursor for synthesizing functionalized materials that exhibit unique electrical or optical properties.

Case Study 1: Drug Development

A recent study explored the potential of this compound derivatives in developing inhibitors for specific enzymes linked to cancer progression. The research demonstrated that modifications to the amino group significantly enhanced binding affinity and selectivity towards the target enzyme, suggesting a pathway for developing effective cancer therapeutics .

Case Study 2: Bioconjugation

In another study focused on bioconjugation, researchers successfully employed this compound as a linker molecule for attaching antibodies to nanoparticles. This approach improved the targeting efficiency of the nanoparticles in delivering therapeutic agents to tumor cells, showcasing the compound's versatility in biomedical applications.

Comparative Analysis with Related Compounds

Here is a comparative analysis highlighting structural features and applications of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylaniline | Aniline with a methyl group | Precursor in dye production |

| 4-Aminophenol | Hydroxyl group at para position | Known for analgesic properties |

| N,N-Dimethylaniline | Two methyl groups on nitrogen | Widely used in industrial applications |

| 2-Aminoethyl aniline | Aminoethyl group attached directly | Similar reactivity but lacks methyl substitution |

Each compound exhibits distinct chemical behaviors and applications, emphasizing the unique position of this compound within this category.

Mecanismo De Acción

The mechanism of action of 4-(2-aminoethyl)-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .

Comparación Con Compuestos Similares

Similar Compounds

4-(2-aminoethyl)aniline: Lacks the methyl group on the amino group, leading to different chemical and biological properties.

N-methyl-4-aminobenzylamine: Similar structure but with a benzyl group instead of an ethylamine chain.

N-methyl-4-aminophenethylamine: Similar structure but with a phenethylamine chain.

Uniqueness

4-(2-aminoethyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the methyl group and the ethylamine chain allows for unique interactions with molecular targets and pathways .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHMUNZMWFJULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.